2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Fluorobenzoylation: Attachment of the fluorobenzoyl group to the benzofuran ring.
Esterification: Formation of the methoxyethyl ester.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorobenzoyl groups can influence its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- 2-Methoxyethyl 6-bromo-5-((4-methylbenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
Uniqueness
The unique combination of the bromine atom, fluorobenzoyl group, and methoxyethyl ester in 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate distinguishes it from other similar compounds. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFO6/c1-11-18(20(24)26-8-7-25-2)14-9-17(15(21)10-16(14)27-11)28-19(23)12-3-5-13(22)6-4-12/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLAGDVQZALUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)F)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.